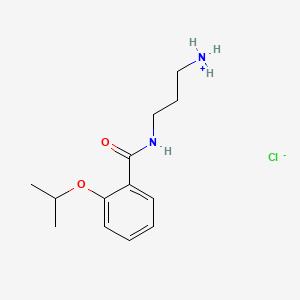
2-Iodosyl-1,3,5-trimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodosyl-1,3,5-trimethylbenzene is an organoiodine compound with the molecular formula C₉H₁₁IO. It is a hypervalent iodine compound, which means it contains an iodine atom that forms more bonds than typically expected. This compound is known for its unique reactivity and is used in various chemical reactions and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Iodosyl-1,3,5-trimethylbenzene can be synthesized through several methods. One common method involves the oxidation of 2-iodo-1,3,5-trimethylbenzene using oxidizing agents such as hydrogen peroxide or peracetic acid. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. Industrial processes may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodosyl-1,3,5-trimethylbenzene undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent, transferring oxygen to other substrates.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the iodine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracetic acid.
Substitution: Reagents such as halogens (chlorine, bromine) and acids (sulfuric acid) are used under controlled conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: The major products are often oxygenated derivatives of the starting material.
Substitution: The products depend on the substituents introduced, such as halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-Iodosyl-1,3,5-trimethylbenzene has several applications in scientific research:
Biology: It is employed in studies involving oxidative stress and its effects on biological systems.
Medicine: Research into its potential use in drug synthesis and as a reagent in pharmaceutical chemistry is ongoing.
Industry: It is used in the synthesis of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 2-Iodosyl-1,3,5-trimethylbenzene involves the transfer of an oxygen atom to substrates, a process known as oxygenation. The hypervalent iodine center facilitates this transfer, making it an effective oxidizing agent. The molecular targets and pathways involved depend on the specific reactions and substrates used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Iodosylbenzene: Another hypervalent iodine compound with similar oxidizing properties.
2-Iodo-1,3,5-trimethylbenzene: The precursor to 2-Iodosyl-1,3,5-trimethylbenzene, used in its synthesis.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct reactivity and stability compared to other hypervalent iodine compounds. Its trimethylbenzene backbone provides steric hindrance, influencing its reactivity and selectivity in chemical reactions.
Propriétés
Numéro CAS |
75851-49-9 |
|---|---|
Formule moléculaire |
C9H11IO |
Poids moléculaire |
262.09 g/mol |
Nom IUPAC |
2-iodosyl-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C9H11IO/c1-6-4-7(2)9(10-11)8(3)5-6/h4-5H,1-3H3 |
Clé InChI |
NGUIHHFSHBFBKP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)I=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(E)-N-anilino-C-[(E)-(phenylhydrazinylidene)methyl]carbonimidoyl]oxolane-3,4-diol](/img/structure/B14453932.png)






![3-[(Benzyloxy)methoxy]-2-methylpropanal](/img/structure/B14453969.png)





